アルクチイン

概要

説明

オニグルミは、中国、日本、イラン、ヨーロッパ、アフガニスタン、インドなど、さまざまな文化圏で伝統的に使用されてきたハーブです。その薬効は古くから知られています。 オニグルミは、咳、炎症、解毒、がん、糖尿病の治療に効果があるとされています .

科学的研究の応用

Arctii has a wide range of scientific research applications:

Chemistry: Used in the synthesis of bioactive compounds and as a precursor for various chemical reactions.

Medicine: Investigated for its potential in treating age-related diseases, cancer, diabetes, and inflammatory conditions

Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

オニグルミの主要成分であるアルクチゲニンは、複数のメカニズムを通じてその効果を発揮します。 タンパク質ホスファターゼ2Aを標的とすることでオートファジーを促進し、抗酸化酵素活性を高め、活性酸素種レベルを低下させます . さらに、特定の遺伝子の発現を促進することで、テロメラーゼ活性を高めます . これらのメカニズムは、その抗老化、抗炎症、抗腫瘍効果に貢献しています .

生化学分析

Biochemical Properties

Arctiin exhibits potent anti-inflammatory activities by inhibiting inducible nitric oxide synthase (iNOS) via modulation of several cytokines . As a bioactive molecule derived from the traditional Chinese Burdock, arctiin exerts robust antioxidant properties to modulate redox balance .

Cellular Effects

Arctiin dose-dependently decreased the production of NO and proinflammatory cytokines such as IL-1β, IL-6, TNF-α, and PGE 2, and it reduced the gene and protein levels as determined by RT-PCR and western blot analysis, respectively . The expression of co-stimulatory molecules such as B7-1 and B7-2 were also inhibited by arctiin .

Molecular Mechanism

Arctiin may exert anti-inflammatory effect by inhibiting the pro-inflammatory mediators through the inactivation of NF-kB . It has been found to act as agonists of the adiponectin receptor 1 . Furthermore, arctiin down-regulates cyclin D1 protein expression and this at least partially contributes to the anti-proliferative effect of arctiin .

Temporal Effects in Laboratory Settings

The pharmacokinetics and tissue distribution of arctiin were determined for the first time by using a simple, selective, and accurate HPLC method . The AUC0-t values of arctigenin were larger compared with arctiin after oral administration of arctiin .

Dosage Effects in Animal Models

In the animal model, intraperitoneal injection of 40 mg/kg arctiin once daily for eight consecutive weeks attenuates albuminuria and glomerulosclerosis in diabetic nephropathy (DN) in rats .

Metabolic Pathways

Arctiin exhibits potent anti-inflammatory activities by inhibiting inducible nitric oxide synthase (iNOS) via modulation of several cytokines . This suggests that arctiin may be involved in the iNOS pathway.

Transport and Distribution

Pharmacokinetic studies demonstrated the extensive glucuronidation and hydrolysis of arctiin in liver, intestine, and plasma, which might hinder its in vivo and clinical efficacy after oral administration .

準備方法

合成経路と反応条件

オニグルミの主要な生物活性成分であるアルクチゲニンは、酵素支援抽出法によって調製できます。 この方法は、β-D-グルコシダーゼを用いてアルクチインをアルクチゲニンに加水分解し、その後エタノールで抽出し、アルクチゲニンを分離する方法です . このプロセスの最適な条件は、酵素濃度1.4%、超音波処理時間25分、抽出温度45°Cです .

工業生産方法

マイクロ波支援抽出と高速逆流クロマトグラフィーを組み合わせた方法は、アルクチインとアルクチゲニンの工業生産に有効なもう1つの方法です。 この方法は、酢酸エチル、エタノール、水などを溶媒とし、塩酸加水分解によってアルクチインをアルクチゲニンに変換します . このプロセスにより、回収率81.6%の高純度アルクチゲニンが得られます .

化学反応の分析

反応の種類

オニグルミは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、アルクチインは塩酸を用いてアルクチゲニンに加水分解することができます .

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、加水分解用の塩酸と抽出用のエタノールなどがあります . 通常、条件は、製品の収率と純度を最適化するために、制御された温度と特定の酵素濃度を伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物には、アルクチゲニンが含まれます。アルクチゲニンは、抗酸化、抗菌、血糖降下、脂質低下、抗炎症、鎮痛、抗ウイルス、抗腫瘍などの著しい薬理作用を示します .

科学的研究アプリケーション

オニグルミは、幅広い科学的研究に応用されています。

類似化合物との比較

特性

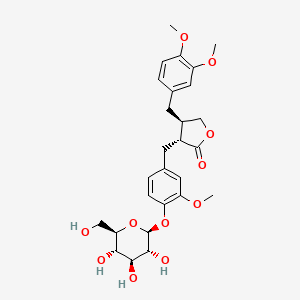

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVHLIYNSOZOO-SWOBOCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942519 | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20362-31-6 | |

| Record name | Arctiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。